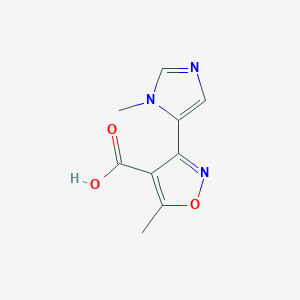

5-methyl-3-(1-methyl-1H-imidazol-5-yl)-1,2-oxazole-4-carboxylic acid

Description

5-Methyl-3-(1-methyl-1H-imidazol-5-yl)-1,2-oxazole-4-carboxylic acid (CAS 1465879-77-9) is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5, a 1-methylimidazole moiety at position 3, and a carboxylic acid group at position 4 . Its structural complexity and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules targeting enzymes or receptors .

Propriétés

Formule moléculaire |

C9H9N3O3 |

|---|---|

Poids moléculaire |

207.19 g/mol |

Nom IUPAC |

5-methyl-3-(3-methylimidazol-4-yl)-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C9H9N3O3/c1-5-7(9(13)14)8(11-15-5)6-3-10-4-12(6)2/h3-4H,1-2H3,(H,13,14) |

Clé InChI |

LOJIHNJETOTWMK-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=NO1)C2=CN=CN2C)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

5-methyl-3-(1-methyl-1H-imidazol-5-yl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole or imidazole derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the oxazole and imidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the oxazole or imidazole rings.

Applications De Recherche Scientifique

5-methyl-3-(1-methyl-1H-imidazol-5-yl)-1,2-oxazole-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.

Industry: Used in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 5-methyl-3-(1-methyl-1H-imidazol-5-yl)-1,2-oxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations in the Isoxazole Core

The following table summarizes key analogs and their structural differences:

Key Observations:

- Imidazole vs. Thiophene/Pyridine: The imidazole group in the target compound provides hydrogen-bonding capability, unlike thiophene (sulfur-containing) or pyridine (aromatic nitrogen) . This difference influences solubility and receptor binding.

Physicochemical Properties

Activité Biologique

5-Methyl-3-(1-methyl-1H-imidazol-5-yl)-1,2-oxazole-4-carboxylic acid (CAS No. 1465879-77-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological activity, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of 5-methyl-3-(1-methyl-1H-imidazol-5-yl)-1,2-oxazole-4-carboxylic acid is with a molecular weight of 207.19 g/mol. The compound features an oxazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1465879-77-9 |

| Molecular Formula | C₉H₉N₃O₃ |

| Molecular Weight | 207.19 g/mol |

Biological Activity Overview

Research indicates that derivatives of oxazole compounds exhibit a range of biological activities, including:

- Anticancer : Compounds similar to 5-methyl-3-(1-methyl-1H-imidazol-5-yl)-1,2-oxazole have shown significant antiproliferative effects against various cancer cell lines.

- Antimicrobial : Some studies suggest that oxazole derivatives can inhibit bacterial growth and may have antifungal properties.

- Enzyme Inhibition : This compound may act as an inhibitor for various enzymes, including those involved in cancer progression.

Anticancer Activity

A study published in PMC highlighted the anticancer potential of oxazole derivatives. For instance, a related compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven different cancer cell lines, indicating moderate activity . Further modifications to the structure improved the efficacy significantly, with some derivatives showing IC50 values as low as 2.76 µM against ovarian cancer cells .

Enzyme Inhibition

Research has demonstrated that oxazole derivatives can inhibit key enzymes associated with cancer and other diseases. For example, the inhibition of human deacetylase Sirtuin 2 (HDSirt2) and Carbonic Anhydrase (CA) was noted in several studies involving similar compounds . These findings suggest that 5-methyl-3-(1-methyl-1H-imidazol-5-yl)-1,2-oxazole-4-carboxylic acid may also possess enzyme inhibitory properties.

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | Human Colon Adenocarcinoma | 92.4 |

| Compound B | Ovarian Cancer | 2.76 |

| Compound C | Renal Cancer | 1.143 |

Table 2: Enzyme Inhibition Data

| Enzyme | Compound Tested | IC50 (nM) |

|---|---|---|

| HDSirt2 | Related Oxazole Derivative | 5 |

| Carbonic Anhydrase | Related Oxazole Derivative | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.